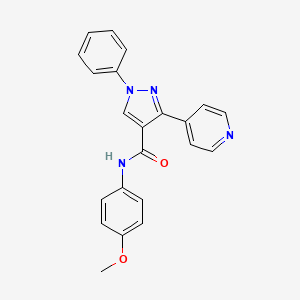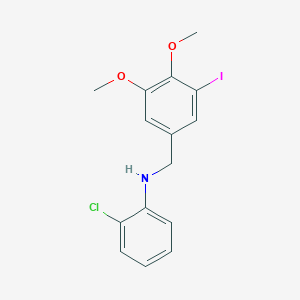
N-(4-methoxyphenyl)-1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxamide
描述
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. They are widely used in the synthesis of various pharmaceuticals and organic materials due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has phenyl groups (aromatic rings), a pyridinyl group (a nitrogen-containing aromatic ring), and a carboxamide group (a functional group derived from carboxylic acids) attached to it .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions at the nitrogen atoms, and participate in cycloaddition reactions .作用机制
The mechanism of action of MP-10 involves the inhibition of various signaling pathways involved in the progression of diseases. In cancer, MP-10 inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. MP-10 also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
In inflammation, MP-10 inhibits the NF-κB pathway and the MAPK pathway, which are involved in the production of pro-inflammatory cytokines and chemokines. MP-10 also inhibits the NLRP3 inflammasome, which is involved in the activation of the inflammatory response.
In neurological disorders, MP-10 inhibits oxidative stress and inflammation in the brain, which are key factors in the progression of these diseases.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit various biochemical and physiological effects in different disease models. In cancer, MP-10 induces cell cycle arrest and apoptosis in cancer cells. MP-10 also inhibits angiogenesis, which is essential for tumor growth and metastasis.
In inflammation, MP-10 reduces the production of pro-inflammatory cytokines and chemokines. MP-10 also reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are key enzymes involved in the inflammatory response.
In neurological disorders, MP-10 reduces oxidative stress and inflammation in the brain. MP-10 also improves cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of MP-10 is its potent biological activity against various diseases. MP-10 has been shown to exhibit anti-proliferative, anti-inflammatory, and neuroprotective activity, making it a promising therapeutic agent.
However, one of the limitations of MP-10 is its limited solubility in water, which can make it difficult to use in certain experimental settings. MP-10 also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on MP-10. One area of interest is the development of more water-soluble derivatives of MP-10 to improve its bioavailability and effectiveness in vivo. Another area of interest is the evaluation of MP-10 in combination with other therapeutic agents to enhance its efficacy.
Further research is also needed to explore the potential of MP-10 in other disease models, such as cardiovascular disease and metabolic disorders. Finally, the safety and toxicity of MP-10 need to be thoroughly evaluated to ensure its potential as a safe and effective therapeutic agent.
科学研究应用
MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MP-10 has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. MP-10 has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
In inflammation research, MP-10 has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. MP-10 has also been shown to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, two key enzymes involved in the inflammatory response.
In neurological disorder research, MP-10 has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain. MP-10 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-1-phenyl-3-pyridin-4-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-9-7-17(8-10-19)24-22(27)20-15-26(18-5-3-2-4-6-18)25-21(20)16-11-13-23-14-12-16/h2-15H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAHCJRLIDJSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-isopropylphenyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B3617701.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3617708.png)
![3,4-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B3617716.png)
![2-[(4-bromophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B3617732.png)
![4-ethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3617738.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3617740.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-fluorophenyl)benzamide](/img/structure/B3617758.png)
![2-{4-chloro-5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3617765.png)
![1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3617769.png)

![3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3617787.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B3617792.png)
![methyl 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3617797.png)